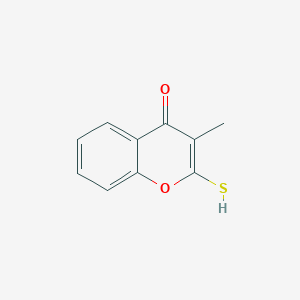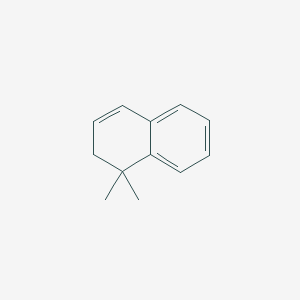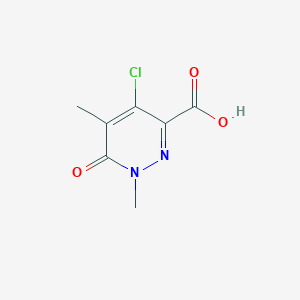
Benzyl (4-oxotetrahydrofuran-3-yl)carbamate
Descripción general
Descripción
Benzyl (4-oxotetrahydrofuran-3-yl)carbamate is an organic compound with the molecular formula C12H13NO4 It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of a benzyl group and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of tetrahydrofuran derivatives with benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (4-oxotetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydrofuran derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzyl (4-oxotetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of Benzyl (4-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The benzyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
- Benzyl 5-oxotetrahydrofuran-3-ylcarbamate
- Benzyl 2-oxotetrahydrofuran-3-ylcarbamate
Comparison: Benzyl (4-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific substitution pattern on the tetrahydrofuran ring. This structural difference can influence its reactivity, binding properties, and overall biological activity compared to similar compounds. For instance, the position of the oxo group can affect the compound’s ability to participate in specific chemical reactions or interact with biological targets.
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
benzyl N-(4-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C12H13NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |
Clave InChI |
AWXKVKOGYYLMEL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)CO1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester](/img/structure/B8292256.png)




![3-Methyl-3,7,8,9-tetrahydro-pyrano[3,2-e]indole-1-carboxaldehyde](/img/structure/B8292309.png)





